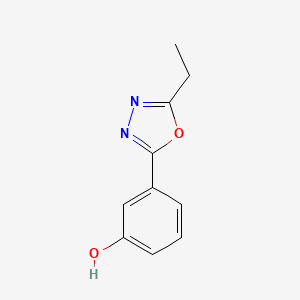

3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol

Description

Properties

IUPAC Name |

3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-9-11-12-10(14-9)7-4-3-5-8(13)6-7/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRICKEIGCXFQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901283454 | |

| Record name | 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163299-07-8 | |

| Record name | 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163299-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of ethyl hydrazinecarboxylate with 2-hydroxybenzohydrazide, followed by cyclization using phosphoryl chloride (POCl₃) under reflux conditions . Another method involves the use of acylhydrazides and aldehydes in the presence of a base such as potassium carbonate (K₂CO₃) to promote cyclization and deacylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process. Additionally, environmentally benign methods such as mechanochemical synthesis have been explored to reduce the use of solvents and hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding hydrazine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products:

Oxidation: Quinones or other oxidized phenolic derivatives.

Reduction: Hydrazine derivatives.

Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research indicates that 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol exhibits notable antiproliferative effects against various cancer cell lines. It induces apoptosis and inhibits cell growth through the modulation of key signaling pathways. The compound's interaction with cyclooxygenase (COX) enzymes is particularly significant as it reduces the production of pro-inflammatory mediators that can promote tumor growth.

Anti-inflammatory Effects:

The compound has been shown to inhibit the activity of lipoxygenase (LOX) and COX enzymes, which play crucial roles in inflammatory responses. By modulating the expression of genes regulated by transcription factors such as NF-κB and AP-1, it can effectively reduce inflammation at the cellular level.

Antimicrobial Properties:

In addition to its anticancer and anti-inflammatory effects, this compound demonstrates antimicrobial activity against various pathogens. This makes it a candidate for developing new antimicrobial agents.

Agricultural Applications

Development of Agrochemicals:

The compound is utilized in the formulation of agrochemicals including herbicides and fungicides. Its effectiveness in inhibiting specific biochemical pathways in plants can lead to enhanced crop protection strategies against pests and diseases.

Chemical Synthesis

Building Block in Organic Synthesis:

this compound serves as a versatile building block for synthesizing other heterocyclic compounds. Its unique structure allows chemists to create derivatives with tailored biological activities for further research and application in pharmaceuticals.

Biochemical Research

Interaction with Enzymes and Proteins:

The compound's ability to interact with various enzymes and proteins makes it valuable for biochemical studies. It has been observed to bind to active sites of enzymes such as COX, thereby inhibiting their catalytic activity and providing insights into enzyme regulation mechanisms.

Industrial Applications

Synthesis Methods:

Industrial production methods for this compound involve cyclization reactions that can be optimized for efficiency and yield. Techniques such as microwave-assisted synthesis and continuous flow reactors are explored to enhance production while minimizing environmental impact.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Induced apoptosis in cancer cell lines | Potential for new cancer therapies |

| Anti-inflammatory Effects | Inhibition of COX and LOX enzymes | Development of anti-inflammatory drugs |

| Antimicrobial Properties | Effective against various pathogens | New antimicrobial agent formulations |

| Agrochemical Development | Efficacy as herbicide/fungicide | Improved crop protection strategies |

Mechanism of Action

The mechanism of action of 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of enzymes such as thymidylate synthase and telomerase, which are crucial for cancer cell proliferation . Additionally, its antimicrobial activity is linked to the disruption of bacterial cell wall synthesis and inhibition of key metabolic enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol, highlighting substituent variations, biological activities, and physicochemical properties:

Key Findings

Substituent Effects on Bioactivity: Halogenated Phenyl Groups (OX1, OX8): Chlorine and fluorine substituents enhance receptor binding affinity, likely due to increased electronegativity and hydrophobic interactions . Hydroxyphenyl vs. Ethyl: Compound 3 (dual phenol) exhibits moderate antidepressant activity, whereas ethyl-substituted derivatives (e.g., this compound) may prioritize lipophilicity over polar interactions .

Physicochemical Properties: Lipophilicity: Ethyl groups improve membrane permeability compared to polar substituents (e.g., methoxy or hydroxyl) . Solubility: Phenolic hydroxyl groups enhance aqueous solubility, but bulky substituents (e.g., naphthalene in OX1/OX8) reduce it .

Toxicity Considerations: Methoxyphenyl derivatives (e.g., 2-[5-(4-MeO-Ph)-oxadiazol-2-yl]phenol) exhibit higher toxicity (H302, H315), possibly due to metabolic activation of the methoxy group . Fenadiazole’s discontinuation highlights the need for substituent optimization to mitigate toxicity in oxadiazole-based drugs .

Biological Activity

3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, cellular effects, and potential therapeutic applications, particularly in cancer treatment and inflammation modulation.

Target Interactions

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. It has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes that play crucial roles in inflammatory processes. By inhibiting these enzymes, the compound reduces the production of inflammatory mediators such as prostaglandins and leukotrienes.

Biochemical Pathways

The compound influences several biochemical pathways related to cell proliferation and inflammation. It modulates the activity of transcription factors like NF-κB and AP-1, which are pivotal in regulating gene expression associated with inflammation and apoptosis . The inhibition of NF-κB translocation to the nucleus further underscores its role in reducing pro-inflammatory gene expression.

Cellular Effects

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it induces apoptosis in cancer cells by activating caspase pathways and increasing annexin V-positive cells . The compound's IC50 values against different cancer cell lines indicate its potency; for example, it has shown IC50 values as low as 0.67 µM against prostate cancer cells .

Influence on Gene Expression

The compound's ability to regulate transcription factors leads to alterations in gene expression patterns that favor apoptosis and inhibit tumor growth. This regulation is critical for its therapeutic potential in oncology.

Pharmacokinetics and Dosage Effects

Bioavailability

In silico studies suggest that this compound adheres to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties such as good oral bioavailability. This characteristic enhances its therapeutic applicability.

Dosage Variability

Experimental studies on animal models have shown that the biological effects of this compound vary with dosage. Lower doses effectively reduce inflammation and tumor growth without significant toxicity .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other oxadiazole derivatives:

| Compound | IC50 (µM) | Activity Type | Target Cell Lines |

|---|---|---|---|

| This compound | 0.67 | Anticancer | PC-3 (Prostate), HCT116 (Colon) |

| N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazole | 1.18 | Anticancer | HEPG2 (Liver), MCF7 (Breast) |

| 2-(5-benzyl-1,3,4-oxadiazol-2-yl)thio-N-(3-(trifluoromethyl) phenyl)acetamide | 0.420 | Anticancer | Various Cancer Lines |

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

- Cancer Treatment : In a study by Zhang et al., various oxadiazole derivatives were synthesized and screened for anticancer activity using TRAP PCR-ELISA assays. The results indicated significant cytotoxicity against multiple cancer cell lines .

- Inflammation Modulation : Research has shown that compounds similar to this compound effectively reduce inflammation markers in animal models of arthritis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via cyclization of hydrazide derivatives using POCl₃ or thionation reactions. For example, hydrazones derived from aldehydes or ketones can be cyclized to form the 1,3,4-oxadiazole core. Characterization involves NMR (¹H/¹³C), IR spectroscopy, and elemental analysis to confirm structural integrity .

- Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to improve yield. Monitor by TLC and purify via column chromatography.

Q. What safety protocols are essential when handling this compound in the laboratory?

- Safety Data : The compound’s analogs (e.g., phenol derivatives) are classified under GHS for acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in airtight containers away from oxidizers .

Q. How can transition metal complexes of this compound be prepared, and what are their applications?

- Methodology : React the oxadiazole-phenol ligand with transition metal salts (e.g., Cu(II), Ni(II), Co(II)) in ethanol/water under reflux. Characterize complexes via UV-Vis, magnetic susceptibility, and molar conductivity. Applications include catalysis and materials science due to their redox-active properties .

Advanced Research Questions

Q. How does structural modification of the oxadiazole-phenol scaffold influence its biological activity?

- Case Study : Substituting the ethyl group with electron-withdrawing/donating groups alters bioactivity. For example, 4-methoxyphenyl analogs show enhanced antioxidant activity (IC₅₀ = 15.14 μM in DPPH assays), while halogenated derivatives exhibit anticancer activity (% GI = 68.89 against CCRF-CEM cells) .

- Experimental Design : Use SAR studies to compare substituent effects. Validate via in vitro assays (e.g., MTT for cytotoxicity, DPPH/FRAP for antioxidants).

Q. What in vivo models are suitable for evaluating the antidepressant potential of this compound?

- Data Contradictions : In forced swimming tests (FST), oxadiazole-phenol derivatives show moderate activity, but results vary in tail suspension tests (TST). For example, compound 3 (structural analog) showed activity in FST but not TST, suggesting assay-specific sensitivity .

- Methodology : Use rodent models (e.g., mice/rats) with positive controls (e.g., fluoxetine). Address variability by standardizing animal strain, dose, and environmental factors.

Q. How can computational methods aid in predicting the compound’s interaction with biological targets?

- Example : Molecular docking of oxadiazole derivatives into tubulin polymerase (anticancer target) revealed high binding affinity for compound 22 (IC₅₀ < 1 μM). Use software like AutoDock Vina to simulate interactions and prioritize synthesis targets .

Q. What strategies resolve contradictions in antioxidant vs. antibacterial activity data for oxadiazole-phenol derivatives?

- Observation : Free phenol groups enhance antibacterial activity (e.g., against S. aureus), but steric hindrance near the hydroxyl group reduces it. Conversely, methoxy substituents improve antioxidant capacity but may lower antimicrobial efficacy .

- Resolution : Design hybrid molecules with balanced substituents (e.g., methoxy at para-position, unhindered phenol). Validate via dual-activity assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.